C20H15F6N3OS2
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Overview
Description
The compound with the molecular formula C20H15F6N3OS2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H15F6N3OS2 typically involves multi-step organic reactions. One common method includes the use of fluorinated aromatic compounds as starting materials, which undergo a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the formation of the desired product. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
C20H15F6N3OS2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the molecule are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
C20H15F6N3OS2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which C20H15F6N3OS2 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
C20H15F6N3OS2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other fluorinated aromatic compounds or those with similar functional groups.
Uniqueness: The presence of multiple fluorine atoms and the specific arrangement of functional groups in contribute to its distinct reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Biological Activity
The compound with the molecular formula C20H15F6N3OS2 , also known as 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one , has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorinated groups : The presence of six fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
- Piperazine moiety : Known for its role in various pharmacological activities, piperazine derivatives often exhibit significant biological effects.
- Benzofuran core : This structure is associated with a range of biological activities, including anti-inflammatory and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular targets, modulating their activity and leading to various physiological effects.
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism or microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, possibly due to its ability to penetrate bacterial membranes and interfere with cellular functions.
Anticancer Potential
The compound has shown promise in cancer research, particularly in targeting metabolic pathways associated with aggressive tumors such as glioblastoma. Studies have indicated that it may inhibit glycolysis in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Case Studies
- Anticancer Activity :
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound effectively inhibited the growth of specific bacterial strains. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a potential for development into new antimicrobial agents.
Data Tables
Property | Value |
---|---|
Molecular Weight | 445.47 g/mol |
LogP | 4.12 |
Solubility | Soluble in DMSO |
Antimicrobial Activity | Effective against E. coli (MIC: 10 µg/mL) |
Anticancer Activity | IC50 against GBM cells: 15 µM |
Properties
Molecular Formula |
C20H15F6N3OS2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H15F6N3OS2/c21-19(22,23)10-5-11(20(24,25)26)7-12(6-10)29-15(30)8-31-17-16-13-3-1-2-4-14(13)32-18(16)28-9-27-17/h5-7,9H,1-4,8H2,(H,29,30) |
InChI Key |
PYHLFWJPKKVWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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